2-Bromo-6-chloronicotinamide
Description
Contextual Significance of Halogenated Nicotinamide (B372718) Derivatives in Synthetic and Medicinal Chemistry Research
Halogenated nicotinamide derivatives are of considerable interest in both synthetic and medicinal chemistry. The introduction of halogen atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent nicotinamide molecule. These changes can, in turn, influence the compound's reactivity and biological activity.
In medicinal chemistry, these derivatives have been investigated for a range of potential therapeutic applications. For instance, some halogenated nicotinamides have shown promise as enzyme inhibitors, with potential applications in cancer therapy and the modulation of cholesterol metabolism. researchgate.net The presence of halogens can enhance a compound's ability to interact with specific molecular targets within cells, such as enzymes involved in DNA replication and protein synthesis. Furthermore, research has explored their potential as antimicrobial and antibiofilm agents.
From a synthetic chemistry perspective, the halogen substituents serve as versatile handles for further molecular modifications. They can participate in a variety of cross-coupling reactions, allowing for the construction of more complex molecular architectures. smolecule.com This makes them valuable building blocks for the synthesis of novel compounds with desired properties.
Overview of Pyridine (B92270) Scaffold Modifications and Halogen Substituent Effects in Chemical Systems
The pyridine ring is a fundamental heterocyclic scaffold found in numerous biologically active molecules and approved drugs. rsc.org Modification of the pyridine scaffold, particularly through halogenation, is a widely employed strategy in drug discovery and materials science. The nature and position of the halogen substituent can have a dramatic effect on the physicochemical properties of the pyridine derivative.
Halogens exert their influence through a combination of inductive and steric effects. znaturforsch.com The high electronegativity of halogens leads to an electron-withdrawing inductive effect, which can alter the acidity of nearby protons and influence the regioselectivity of chemical reactions. znaturforsch.com The size of the halogen atom also plays a role, with larger halogens like bromine and iodine introducing greater steric bulk, which can impact molecular conformation and binding interactions.
These modifications can be strategically employed to fine-tune the properties of a molecule. For example, the introduction of a chlorine atom has been shown to be important for the cytotoxic properties of certain anticancer agents. nih.gov In the context of catalysis, the electronic and steric effects of substituents on pyridine ligands can influence the efficiency of metal-catalyzed reactions. acs.org
Research Landscape and Significance of the 2-Bromo-6-chloronicotinamide Moiety
The this compound moiety represents a specific and interesting case within the broader class of halogenated nicotinamides. The presence of two different halogen atoms at the 2 and 6 positions of the pyridine ring provides distinct opportunities for selective chemical transformations. The differential reactivity of the C-Br and C-Cl bonds allows for regioselective functionalization, a valuable tool in the synthesis of complex molecules. znaturforsch.com
This particular substitution pattern makes this compound a useful intermediate in organic synthesis. For example, it can be used in domino reactions to construct nitrogen-containing heterocycles. nih.gov The bromine atom is generally more susceptible to certain types of reactions, such as metal-halogen exchange, which can be exploited to introduce new functional groups at the 2-position while leaving the chlorine atom at the 6-position intact for subsequent transformations. znaturforsch.com
While specific, extensive research solely on this compound is not as broad as for some other nicotinamide derivatives, its structural features make it a valuable tool for researchers exploring the structure-activity relationships of halogenated pyridines and for the synthesis of novel compounds with potential biological activity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-5-3(6(9)11)1-2-4(8)10-5/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXASYLXTGCLMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Pathways of 2 Bromo 6 Chloronicotinamide Analogs
Reactivity of Halogen Substituents on the Pyridine (B92270) Ring
The halogen atoms at the C2 and C6 positions of the pyridine ring are the primary sites for nucleophilic attack. Their reactivity is a consequence of the electron-deficient nature of the pyridine ring, which facilitates the displacement of halides by various nucleophiles.
Electron-poor aromatic heterocycles like pyridine are particularly well-suited for nucleophilic aromatic substitution (SNAr) reactions. youtube.com The presence of the electronegative nitrogen atom in the ring lowers the electron density, making the carbon atoms more electrophilic and susceptible to attack by nucleophiles. youtube.comuoanbar.edu.iq This is in contrast to electron-rich aromatic systems like benzene, which typically undergo electrophilic substitution. nih.gov
The mechanism for SNAr on halopyridines is generally a two-step addition-elimination process. youtube.comyoutube.com
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the halogen leaving group. This step disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.com
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide ion. youtube.com
The positions ortho (2-) and para (4-) to the ring nitrogen are highly activated towards nucleophilic attack. youtube.comstackexchange.com This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, creating a more stable resonance structure. youtube.comstackexchange.com Attack at the meta (3-) position does not allow for this stabilization, and thus, 3-halopyridines are significantly less reactive in SNAr reactions. youtube.comstackexchange.com In 2-bromo-6-chloronicotinamide, both halogens are in activated ortho positions relative to the nitrogen.
Table 1: General Reactivity of Halopyridines in Nucleophilic Aromatic Substitution (SNAr)
| Position of Halogen | Reactivity | Reason for Reactivity |
|---|---|---|
| 2- (ortho) | High | Stabilization of the anionic intermediate (Meisenheimer complex) by the ring nitrogen. youtube.comstackexchange.com |
| 4- (para) | High | Stabilization of the anionic intermediate (Meisenheimer complex) by the ring nitrogen. youtube.comstackexchange.com |
| 3- (meta) | Very Low | The negative charge of the intermediate cannot be delocalized onto the ring nitrogen. youtube.com |
When multiple halogens are present on a pyridine ring, the regioselectivity of the substitution depends on the nature of the halogen and its position. In the case of this compound, the key question is which halogen is preferentially displaced.
In typical SNAr reactions of activated aryl halides, the order of leaving group ability is often F > Cl ≈ Br > I, known as the "element effect". nih.gov This order is attributed to the rate-determining first step (nucleophilic addition), where the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. nih.gov
However, in heteroaromatic systems like pyridine, this order can be different. Studies on 2-substituted N-methylpyridinium ions with piperidine (B6355638) showed a different leaving group order: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov In this specific system, the reactivities of chloro, bromo, and iodo leaving groups were found to be very similar, and the reaction mechanism was more complex, involving a rate-determining deprotonation of the addition intermediate. nih.gov
For dihalopyridines, selective substitution is often achievable. For instance, in the Suzuki cross-coupling reaction of 2-bromo-5-chlorothiophene, arylation occurs selectively at the more reactive bromine position. nih.gov While this is a thiophene (B33073) and not a pyridine, it highlights that the inherent reactivity difference between C-Br and C-Cl bonds often allows for selective reactions. Generally, the C-Br bond is weaker than the C-Cl bond, which can make bromine a better leaving group in reactions where C-Hal bond cleavage is more significant in the rate-determining step, such as in many transition-metal-catalyzed cross-coupling reactions.
In the context of this compound, without specific experimental data for this exact molecule, predictions must be based on general principles. In classical SNAr, the difference in reactivity between the 2-bromo and 6-chloro positions might be minimal. However, in many cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the greater reactivity of the C-Br bond towards oxidative addition often allows for selective functionalization at the bromine-substituted position.
Transformations Involving the Carboxamide Functional Group
The carboxamide group at the 3-position is a versatile functional handle that can undergo various transformations, providing pathways to a range of derivatives.
The amide functional group of this compound can be hydrolyzed to the corresponding 2-bromo-6-chloronicotinic acid. synblock.combldpharm.com This transformation is typically carried out under either acidic or basic conditions.
Base-Catalyzed Hydrolysis: Under basic conditions, such as refluxing with aqueous sodium hydroxide (B78521) (NaOH), the hydroxide ion (OH⁻) acts as the nucleophile. chemspider.com
The hydroxide ion attacks the electrophilic carbonyl carbon of the amide.
This forms a tetrahedral intermediate.
The intermediate then collapses, expelling the amide anion (NH₂⁻) as the leaving group.
The amide anion is a strong base and immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming a carboxylate salt.
A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid. guidechem.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen.
Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic.
A weak nucleophile, typically water, attacks the activated carbonyl carbon.
A proton transfer occurs from the water moiety to the nitrogen atom.
The elimination of ammonia (B1221849) (a good leaving group in its protonated form, NH₄⁺) generates the carboxylic acid.
The resulting compound, 2-bromo-6-chloronicotinic acid, is a valuable synthetic intermediate. synblock.com
The amide nitrogen in this compound can be functionalized through N-alkylation or N-arylation to produce secondary or tertiary amides.
N-Arylation: The synthesis of N-phenylamides from the corresponding nicotinic acid chloride is a well-established method. uark.edu The process typically involves first converting the carboxylic acid (obtained from hydrolysis of the amide) to a more reactive acid chloride, usually with thionyl chloride (SOCl₂) or oxalyl chloride. This acid chloride is then reacted with a substituted or unsubstituted aniline (B41778) to form the N-aryl amide. uark.edu Copper-catalyzed and ruthenium-mediated N-arylation reactions have also been developed as powerful methods for forming C-N bonds, and these could potentially be applied to nicotinamide (B372718) derivatives. nih.govacs.org
N-Alkylation: While less commonly described for this specific molecule in the provided context, N-alkylation of amides can be achieved, although it can be challenging due to the lower nucleophilicity of the amide nitrogen compared to amines. The reaction typically requires a strong base to deprotonate the amide, forming an amidate anion, which then acts as a nucleophile to displace a halide from an alkyl halide.
These derivatization reactions significantly expand the chemical space accessible from this compound, allowing for the synthesis of a wide array of analogs with potentially different properties.
Oxidation and Reduction Potentials of the Compound
The electrochemical properties of this compound are determined by the electron-deficient pyridine ring. Pyridine and its derivatives can undergo reduction, and their redox potentials are a measure of the tendency of the molecule to accept electrons. wikipedia.org
The reduction potential of pyridine derivatives is highly dependent on the nature and position of substituents, the pH of the solution, and the electrode material used. mdpi.comrsc.org Electron-withdrawing groups, such as the halogen atoms and the carboxamide group in this compound, are expected to make the pyridine ring more electron-deficient and thus easier to reduce. This would result in a less negative (or more positive) reduction potential compared to unsubstituted pyridine.
Cyclic voltammetry is a common technique used to study the redox behavior of such compounds. mdpi.com For pyridine derivatives, reduction often involves the transfer of electrons to the π-system of the ring. umich.edu For example, the reduction of pyridinium (B92312) ions has been studied extensively, with reported reduction potentials being highly surface-dependent; the reduction potential on a platinum electrode (-0.58 V vs. SCE) is significantly different from that on silver, gold, or copper electrodes (~ -1.0 V vs. SCE). rsc.org
Table 2: Factors Influencing the Redox Potential of Pyridine Derivatives
| Factor | Influence on Reduction Potential | Rationale |
|---|---|---|
| Electron-Withdrawing Substituents | Makes reduction easier (less negative potential) | These groups lower the electron density of the π-system, stabilizing the reduced species. mdpi.com |
| Electron-Donating Substituents | Makes reduction harder (more negative potential) | These groups increase the electron density of the π-system, destabilizing the reduced species. |
| Protonation (lower pH) | Makes reduction easier (less negative potential) | The resulting pyridinium ion is more electron-deficient and thus more readily reduced. rsc.orgmdpi.com |
| Electrode Material | Can significantly shift the potential | The nature of the electrode surface can influence the mechanism and energetics of the electron transfer. rsc.org |
Formation of More Complex Derivatives for Research Applications
The strategic functionalization of the this compound scaffold enables the development of novel molecules with potential applications in various fields of chemical and biological research. The distinct electronic and steric environment of the pyridine ring, influenced by the halogen and amide substituents, dictates the regioselectivity of these derivatization reactions.
Synthesis of N-(Arylmethoxy)-Nicotinamide Derivatives
While direct synthesis from this compound is not extensively documented, a plausible pathway for the formation of N-(arylmethoxy)-nicotinamide derivatives can be extrapolated from the synthesis of analogous N-(arylmethoxy)-2-chloronicotinamides. This synthetic strategy typically involves the reaction of an activated nicotinic acid derivative with an appropriate arylmethoxyamine.
To achieve this transformation starting from this compound, a two-step process can be proposed. First, the nicotinamide would be hydrolyzed to the corresponding 2-bromo-6-chloronicotinic acid. This carboxylic acid can then be activated, for example, by conversion to the corresponding acid chloride using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction of the activated 2-bromo-6-chloronicotinoyl chloride with a selected arylmethoxyamine in the presence of a non-nucleophilic base would yield the desired N-(arylmethoxy)-2-bromo-6-chloronicotinamide derivative.
The general reaction scheme is as follows:
Hydrolysis: this compound → 2-Bromo-6-chloronicotinic acid
Activation: 2-Bromo-6-chloronicotinic acid → 2-Bromo-6-chloronicotinoyl chloride
Coupling: 2-Bromo-6-chloronicotinoyl chloride + Arylmethoxyamine → N-(Arylmethoxy)-2-bromo-6-chloronicotinamide
A variety of substituted arylmethoxyamines can be employed in this synthesis, allowing for the introduction of diverse aryl groups. The electronic nature of the substituents on the aryl ring can influence the reactivity of the arylmethoxyamine and the properties of the final product.
| Starting Material | Reagents | Intermediate | Reagents | Product |
| This compound | 1. H₂O, H⁺ or OH⁻2. SOCl₂ or (COCl)₂ | 2-Bromo-6-chloronicotinoyl chloride | Arylmethoxyamine, Base (e.g., Pyridine) | N-(Arylmethoxy)-2-bromo-6-chloronicotinamide |
This synthetic approach offers a modular way to generate a library of N-(arylmethoxy)-nicotinamide derivatives with varying substitution patterns on the aryl moiety, which can be valuable for structure-activity relationship (SAR) studies in medicinal chemistry and agrochemistry.
Incorporation into Polycyclic Systems (e.g., Tetrahydrocarbazole derivatives, Phenanthroline derivatives)
The dihalogenated nature of this compound makes it a suitable precursor for the synthesis of fused polycyclic systems through transition metal-catalyzed cross-coupling reactions. These reactions can be selectively performed at either the C-Br or C-Cl bond, depending on the reaction conditions and the catalyst system employed.
Tetrahydrocarbazole Derivatives:
The synthesis of tetrahydrocarbazole-appended nicotinamides can be envisioned through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: In this approach, this compound could be reacted with a tetrahydrocarbazole boronic acid or boronic ester derivative. The reactivity difference between the C-Br and C-Cl bonds would likely favor the initial coupling at the more reactive C-Br position. A typical reaction would involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a suitable base (e.g., K₂CO₃, Cs₂CO₃), and an appropriate solvent system (e.g., dioxane/water, toluene).
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| This compound | Tetrahydrocarbazole boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(Tetrahydrocarbazolyl)-6-chloronicotinamide |
Buchwald-Hartwig Amination: Alternatively, a C-N bond can be formed by reacting this compound with a tetrahydrocarbazole derivative. This reaction is also catalyzed by a palladium complex, often in the presence of a specialized phosphine (B1218219) ligand (e.g., Xantphos, BINAP) and a strong base (e.g., NaOtBu). Similar to the Suzuki coupling, the reaction would likely proceed selectively at the C-Br bond.
Phenanthroline Derivatives:
The construction of a phenanthroline ring system from this compound is a more complex transformation that would likely involve a multi-step sequence or a tandem catalytic process. One hypothetical approach could involve a palladium-catalyzed tandem Suzuki/C-H arylation reaction.
This would entail an initial Suzuki coupling of this compound with an ortho-haloarylboronic acid. The resulting intermediate could then undergo an intramolecular palladium-catalyzed C-H activation/arylation to form the fused phenanthroline ring system. The amide group could potentially direct this C-H activation step.
A general proposed pathway is as follows:
Suzuki Coupling: this compound + (2-halophenyl)boronic acid → N-(2-(2-halophenyl)pyridin-3-yl)carboxamide intermediate
Intramolecular C-H Arylation: The intermediate undergoes a palladium-catalyzed cyclization to form the phenanthroline skeleton.
These proposed pathways highlight the synthetic utility of this compound as a building block for the construction of complex, polycyclic molecules that are of interest in materials science and medicinal chemistry due to their unique photophysical and biological properties. The selective manipulation of the two halogen atoms provides a powerful tool for the regiocontrolled synthesis of these advanced derivatives.
Structural Characterization and Spectroscopic Analysis of 2 Bromo 6 Chloronicotinamide and Its Analogs
Spectroscopic Techniques for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and environment of atoms within a molecule.
In the ¹H-NMR spectrum of the related compound 2-Bromo-6-chloropyridine , the protons on the pyridine (B92270) ring are expected to show distinct chemical shifts due to the influence of the electronegative halogen substituents. Typically, aromatic protons in pyridine derivatives appear in the range of 7.0-9.0 ppm. The specific positioning of the bromo and chloro groups will dictate the splitting patterns and coupling constants observed for the remaining ring protons.
¹³C-NMR spectroscopy provides information about the carbon framework of a molecule. For a compound like 2-Bromo-6-chloronicotinamide, distinct signals would be expected for each of the six carbon atoms in the pyridine ring and the carbonyl carbon of the amide group. The carbons directly bonded to the bromine and chlorine atoms would be significantly influenced, leading to characteristic chemical shifts. For instance, in the analog 1-Bromo-2,6-dichlorobenzene , the carbon atoms attached to the halogens show specific resonances that help in confirming the substitution pattern.
Table 1: Representative NMR Data for Halogenated Pyridine Analogs
| Compound | Nucleus | Chemical Shift (ppm) |
|---|---|---|
| 2-Bromo-6-chloropyridine | ¹H | 7.20-7.80 (m) |
Note: Data presented for analogous compounds due to the limited availability of specific spectral data for this compound in published literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. msu.edu The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.
The amide group would produce prominent peaks. A primary amide (-CONH₂) typically shows two N-H stretching bands in the region of 3100-3500 cm⁻¹. The C=O (carbonyl) stretching vibration gives rise to a strong, sharp absorption band, typically between 1630 and 1695 cm⁻¹. pressbooks.publibretexts.org The C-Br and C-Cl stretching vibrations are expected to appear in the fingerprint region of the spectrum, generally below 800 cm⁻¹. Vibrations associated with the aromatic pyridine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ region. vscht.cz
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretch | 3100 - 3500 (two bands) |
| Aromatic (C-H) | Stretch | ~3000 - 3100 |
| Carbonyl (C=O) | Stretch | 1630 - 1695 |
| Aromatic Ring (C=C, C=N) | Stretch | 1400 - 1600 |
| C-Cl | Stretch | 600 - 800 |
Mass Spectrometry (MS and High-Resolution MS) for Molecular Formula Confirmation
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental formula. nih.govnih.gov
For this compound (C₆H₄BrClN₂O), the mass spectrum would show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of this peak, which arises from the natural abundance of isotopes for bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion, which is a definitive indicator of the presence of one bromine and one chlorine atom.
HRMS would be used to measure the exact mass of the molecular ion, which can then be compared to the calculated theoretical mass to confirm the elemental formula. nih.gov Fragmentation patterns observed in the mass spectrum would provide further structural information, showing the loss of specific groups like the amide moiety or the halogen atoms.
X-Ray Crystallography for Solid-State Structural Insights
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to deduce the precise coordinates of each atom, bond lengths, bond angles, and intermolecular interactions.
Determination of Unit Cell Parameters and Crystal System
The initial step in an X-ray diffraction experiment involves determining the dimensions of the unit cell—the smallest repeating unit of the crystal lattice—and identifying the crystal system to which it belongs. nih.gov For an analog, 3-bromoacetyl-6-chloro-2H-1-benzopyran-2-one , the crystal system was determined to be monoclinic. nih.govresearchgate.net The unit cell parameters (a, b, c, α, β, γ) are precisely measured from the diffraction data. nih.govresearchgate.net This fundamental information defines the packing of the molecules in the crystal.
Table 3: Crystal Data for an Analogous Halogenated Compound
| Parameter | Value (for 3-bromoacetyl-6-chloro-2H-1-benzopyran-2-one) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.5770 (2) |
| b (Å) | 5.7977 (1) |
| c (Å) | 14.8390 (3) |
| β (°) | 94.679 (2) |
Data from a related structure illustrates the type of information obtained from X-ray crystallography. nih.govresearchgate.net
Analysis of Molecular Conformation and Stereochemistry
Once the crystal structure is solved, the precise molecular conformation and stereochemistry can be analyzed. For this compound, this would involve determining the planarity of the pyridine ring and the orientation of the amide group relative to the ring. Bond lengths, such as those for C-Br, C-Cl, C=O, and C-N, and bond angles within the molecule would be accurately measured.
Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding involving the amide N-H groups and the carbonyl oxygen, which dictate the supramolecular assembly in the solid state. In the structure of 3-bromoacetyl-6-chloro-2H-1-benzopyran-2-one , for example, weak C—H⋯O hydrogen bonds were found to link molecules into inversion dimers, illustrating how non-covalent interactions govern the crystal packing. nih.govresearchgate.net
Elucidation of Intermolecular Interactions, Including Hydrogen Bonding and Crystal Packing
The supramolecular architecture of crystalline solids is dictated by a complex interplay of intermolecular forces. In the case of this compound and its analogs, the presence of a hydrogen-bonding amide group, a pyridine ring capable of π-stacking, and halogen substituents introduces a rich variety of potential non-covalent interactions that govern their crystal packing. While the specific crystal structure of this compound is not extensively detailed in publicly available literature, a thorough understanding of its probable intermolecular interactions can be inferred from the well-documented crystal structures of nicotinamide (B372718) and related halogenated compounds.
The primary intermolecular interactions expected to be present in the crystal lattice of this compound include hydrogen bonding, halogen bonding, and π-π stacking. The amide group is a strong hydrogen bond donor (-NH₂) and acceptor (C=O), capable of forming robust and directional interactions. The pyridine nitrogen atom also acts as a hydrogen bond acceptor. The bromine and chlorine atoms can participate in halogen bonding, where the halogen atom acts as an electrophilic species interacting with a nucleophile.
Hydrogen Bonding
Nicotinamide itself is known to be highly polymorphic, with its various crystalline forms showcasing diverse hydrogen-bonding motifs digitellinc.comresearchgate.net. A common and energetically favorable interaction in nicotinamide and its co-crystals is the formation of amide-amide homodimers through N-H···O hydrogen bonds digitellinc.com. This R²₂(8) graph set motif is a recurring feature in the crystal engineering of amides. Beyond this primary interaction, the remaining hydrogen bond donor of the amide and the pyridine nitrogen can engage in further hydrogen bonding, leading to the formation of extended one-, two-, or three-dimensional networks.
In this compound, similar hydrogen-bonding patterns are anticipated. The presence of the bulky and electronegative bromine and chlorine atoms at the 2 and 6 positions of the pyridine ring can, however, sterically and electronically influence the preferred hydrogen-bonding geometry. For instance, the electron-withdrawing nature of the halogens can modulate the basicity of the pyridine nitrogen, potentially affecting its strength as a hydrogen bond acceptor.
Halogen Bonding
A significant feature in the crystal packing of this compound is the potential for halogen bonding. Both bromine and chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites such as the amide oxygen, the pyridine nitrogen, or even another halogen atom. The strength of these interactions depends on the polarizability of the halogen (Br > Cl) and the nature of the acceptor atom.
Crystal Packing
The cumulative effect of these intermolecular forces determines the final crystal packing. It is likely that the crystal structure of this compound would feature a layered or sheet-like arrangement, a common packing motif for planar aromatic molecules. Within these layers, a network of hydrogen and halogen bonds would provide stability. The layers themselves would likely be held together by weaker van der Waals forces and potentially π-π stacking interactions between the pyridine rings. The offset of these stacked rings would be influenced by the steric hindrance and electrostatic interactions of the halogen substituents.
Interactive Data Table of Potential Intermolecular Interactions
The following table summarizes the potential intermolecular interactions in this compound, with typical geometric parameters observed in analogous structures.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |
| Hydrogen Bond | N-H (Amide) | O=C (Amide) | 1.8 - 2.2 | 150 - 180 |
| Hydrogen Bond | N-H (Amide) | N (Pyridine) | 1.9 - 2.3 | 140 - 170 |
| Halogen Bond | C-Br | O=C (Amide) | 2.8 - 3.2 | 160 - 180 |
| Halogen Bond | C-Cl | O=C (Amide) | 2.7 - 3.1 | 160 - 180 |
| Halogen Bond | C-Br | N (Pyridine) | 2.9 - 3.3 | 160 - 180 |
| Halogen Bond | C-Cl | N (Pyridine) | 2.8 - 3.2 | 160 - 180 |
| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 | - |
Computational and Theoretical Studies on 2 Bromo 6 Chloronicotinamide and Nicotinamide Analogs
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed investigation of a molecule's electronic structure, which in turn governs its physical and chemical properties.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgresearchgate.net It is favored for its favorable balance between computational cost and accuracy. arxiv.org The core principle of DFT is to model the electron correlation of a system based on its electron density. researchgate.net
A primary application of DFT is geometry optimization. researchgate.net This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. mdpi.com Various mathematical approximations, known as functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G, cc-pVTZ), are employed to solve the Schrödinger equation approximately. mdpi.comsemanticscholar.org For a molecule like 2-Bromo-6-chloronicotinamide, DFT calculations would be used to predict bond lengths, bond angles, and dihedral angles of its lowest-energy conformation. This optimized structure is the crucial starting point for all other computational property predictions. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and can act as an electron acceptor, with its energy level relating to the molecule's electrophilicity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. schrodinger.com A small gap suggests high chemical reactivity and low kinetic stability, as less energy is required for electronic excitation. nih.gov Conversely, a large HOMO-LUMO gap indicates high stability. nih.gov For halogenated heterocyclic compounds, the specific lobes of the LUMO or even the next lowest orbital (LUMO+1) can be critical in predicting reactivity at carbon-halogen bonds. wuxibiology.com In nicotinamide (B372718) analogs, substituents can significantly alter the energies of these frontier orbitals, thereby tuning the molecule's electronic properties and reactivity. rsc.org For instance, the electron-withdrawing bromine and chlorine atoms in this compound are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted nicotinamide.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| Nicotinamide moiety of NAD+ | 3.23 | -0.90 | 4.13 | nih.gov |
| Nicotinamide-Oxalic Acid Salt | -6.57 | -0.67 | 5.90 | researchgate.net |
| Amb1153724 (Natural Compound) | -6.61 | -2.13 | 4.48 | nih.gov |
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org They are invaluable for predicting how molecules will interact and for identifying reactive sites. libretexts.orgresearchgate.net The MEP surface is colored based on the local electrostatic potential: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue denotes regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netwolfram.com Green and yellow areas represent regions of neutral or intermediate potential.
Vibrational frequency analysis is a theoretical method used to predict the infrared (IR) and Raman spectra of a molecule. After a molecule's geometry has been optimized using a method like DFT, the same level of theory can be used to calculate its harmonic vibrational frequencies. researchgate.netnih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as bond stretching, bending, or twisting.
These theoretical spectra serve as a powerful tool for interpreting and assigning bands in experimentally recorded spectra. researchgate.net A strong correlation between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular structure. nih.gov Due to the approximations inherent in the calculations (e.g., the harmonic approximation), a scaling factor is often applied to the computed frequencies to achieve better agreement with experimental data. nih.gov For this compound, this analysis would predict the characteristic vibrational frequencies for its functional groups, including the C=O stretch of the amide, N-H stretches, C-Br and C-Cl stretches, and various vibrations of the pyridine (B92270) ring. This theoretical data is crucial for confirming the identity and structure of the synthesized compound through spectroscopic methods like FTIR and FT-Raman. researchgate.net
Molecular Modeling and Docking Simulations
Beyond the electronic properties of an isolated molecule, computational methods can simulate how a molecule interacts with biological macromolecules, such as proteins. These simulations are a cornerstone of modern drug discovery and design.
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. nih.gov The primary goal of docking is to identify the most stable binding pose of the ligand within the active site of the receptor and to estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.gov
Studies on nicotinamide and its analogs have utilized molecular docking to explore their potential as inhibitors for various protein targets. nih.govresearchgate.net For example, nicotinamide riboside and nicotinamide mononucleotide have been docked into the active sites of key SARS-CoV-2 proteins, including the RNA-dependent RNA polymerase (RdRp), main protease (Mpro), and papain-like protease (PLpro), to predict their inhibitory potential. nih.gov These simulations provide detailed information about the specific amino acid residues involved in the binding and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions). As a structural analog, this compound could be similarly docked into various protein targets to generate hypotheses about its potential biological activities and guide further experimental investigation.
| Ligand | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Nicotinamide | Main Protease (Mpro) | -4.4 | nih.gov |
| Nicotinamide Riboside (NR) | Main Protease (Mpro) | -6.4 | nih.gov |
| Nicotinamide Mononucleotide (NMN) | Main Protease (Mpro) | -7.4 | nih.gov |
| Nicotinamide | Papain-like Protease (PLpro) | -4.5 | nih.gov |
| Nicotinamide Riboside (NR) | Papain-like Protease (PLpro) | -6.4 | nih.gov |
| Nicotinamide Mononucleotide (NMN) | Papain-like Protease (PLpro) | -6.5 | nih.gov |
Computational Approaches to Structure-Activity Relationship (SAR) Studies
Computational methods have become indispensable in modern medicinal chemistry for analyzing structure-activity relationships (SAR). These approaches allow for the systematic investigation of how specific structural modifications to a molecule influence its biological activity, providing insights that can guide the rational design of more potent and selective compounds. By simulating molecular properties and interactions, computational SAR studies can prioritize novel derivatives for synthesis and testing, thereby accelerating the drug discovery process.
Investigation of Electronic Effects of Substituents on Molecular Activity
The electronic properties of a molecule are fundamental to its biological function, governing aspects such as binding affinity, reactivity, and metabolic stability. For nicotinamide and its analogs, including this compound, the nature and position of substituents on the pyridine ring can dramatically alter the electron distribution and, consequently, the molecule's activity. Computational chemistry provides powerful tools to dissect these electronic influences.
Quantitative Structure-Activity Relationship (QSAR) models and quantum chemical calculations are central to investigating these effects. Methods like Density Functional Theory (DFT) are employed to calculate key electronic descriptors, such as molecular orbital energies (HOMO and LUMO), electrostatic potentials, and atomic charges. researchgate.netnih.gov These descriptors help quantify the impact of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the molecular scaffold.
A key example of this approach can be found in studies of synthetic nicotinamide cofactor biomimetics (NCBs), which are analogs of the natural cofactor NAD(P)H. researchgate.net Research has shown that the electronic nature of substituents on an associated, non-conjugated aryl ring can significantly influence the hydride transfer potential of the nicotinamide core. nih.govacs.org Computational modeling using DFT provides a theoretical framework for understanding these experimental observations. acs.org The calculations reveal that upon oxidation (hydride donation), the nicotinamide ring becomes positively charged; this charge can be stabilized by an electron-rich aryl ring through π–π stacking and charge transfer interactions. researchgate.netacs.org
This principle is demonstrated by comparing the electrochemical oxidation potentials of NCBs with different substituents. Electron-withdrawing groups hinder the molecule's ability to donate a hydride, while electron-donating groups enhance it. nih.gov This correlation between substituent electronics and redox activity is a critical finding in the design of custom NCBs.
Table 1: Effect of Substituents on the Oxidation Potential of Nicotinamide Cofactor Biomimetic (NCB) AnalogsThis table summarizes experimental data from cyclic voltammetry, showing how electron-withdrawing (CF₃) and electron-donating (OCH₃) groups affect the oxidation potential compared to an unsubstituted analog (BNAH). A lower oxidation potential indicates a greater ability to transfer a hydride. Data sourced from Kenney et al. (2025). researchgate.netnih.gov
| Compound Name | Substituent on Ring 2 | Electronic Effect | Oxidation Potential (V) |
|---|---|---|---|
| CF₃-BNAH | -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing | 0.501 |
| BNAH | -H (Hydrogen) | Neutral (Reference) | 0.467 |
| OMe-BNAH | -OCH₃ (Methoxy) | Electron-Donating | 0.457 |
Furthermore, DFT calculations can determine global reactivity parameters, such as the HOMO-LUMO energy gap (Egap). A smaller energy gap generally implies higher chemical reactivity and greater polarizability. nih.gov In the context of drug design, this parameter can be used to predict the potential of a nicotinamide derivative to interact with its biological target. For instance, a study on a novel nicotinamide-based derivative designed as a VEGFR-2 inhibitor found that its small computationally-derived Egap of 4.415 eV was indicative of the high chemical reactivity needed for its potent inhibitory function. nih.gov
For a compound like this compound, the bromo and chloro groups are both halogens, which act as electron-withdrawing substituents through induction. Based on the principles established in computational and experimental studies of nicotinamide analogs, it can be inferred that these substituents would significantly modulate the electronic landscape of the nicotinamide ring. Computational analysis could precisely predict their effect on the molecule's electrostatic potential, dipole moment, and frontier molecular orbitals, providing critical insights into how it might interact with target proteins and informing its potential applications in drug discovery.
Biological Activities and Mechanistic Research of Halogenated Nicotinamide Analogs Excluding Clinical Outcomes
Antimicrobial Research Applications
The antimicrobial potential of nicotinamide (B372718) and its derivatives has been a subject of interest in scientific research. Halogenation, the introduction of halogen atoms into a molecule, is a common strategy in medicinal chemistry to enhance the efficacy of bioactive compounds. The presence of bromine and chlorine in the nicotinamide structure, as in 2-Bromo-6-chloronicotinamide, is hypothesized to modulate its antimicrobial properties.
Antibacterial Activity Against Specific Bacterial Strains (e.g., Gram-positive, Gram-negative)
Research on various nicotinamide derivatives has demonstrated a range of antibacterial activities. For instance, a study on newly synthesized nicotinamides showed that these compounds exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov In this study, Pseudomonas aeruginosa was found to be the most susceptible, while the Gram-positive bacterium Enterococcus faecalis also showed susceptibility. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net
The structure of the nicotinamide derivative plays a crucial role in its antibacterial efficacy. For example, the presence of specific substituents can significantly influence the minimum inhibitory concentration (MIC) against different bacterial strains. One study highlighted a nicotinamide derivative, designated as NC 3, which significantly inhibited the growth of P. aeruginosa and Klebsiella pneumoniae at a concentration of 0.016 mM. nih.govnih.govresearchgate.netresearchgate.net Another compound, NC 5, was most effective against Gram-positive bacteria at 0.03 mM. nih.govnih.govresearchgate.netresearchgate.net
While direct data for this compound is absent, the findings for other halogenated heterocyclic compounds, such as pyrimidines, suggest that di-halogenation can be a key factor in antibacterial activity. Studies on halogenated pyrimidines have shown that these compounds can possess significant antimicrobial and antibiofilm efficacy. mdpi.comnih.govnih.gov
Table 1: Antibacterial Activity of Selected Nicotinamide Derivatives
| Compound | Bacterial Strain | Activity | Reference |
| NC 3 | Pseudomonas aeruginosa | Significant inhibition at 0.016 mM | nih.govnih.govresearchgate.netresearchgate.net |
| NC 3 | Klebsiella pneumoniae | Significant inhibition at 0.016 mM | nih.govnih.govresearchgate.netresearchgate.net |
| NC 5 | Gram-positive bacteria | Most effective at 0.03 mM | nih.govnih.govresearchgate.netresearchgate.net |
This table is based on data for nicotinamide derivatives, not this compound.
Anti-Biofilm Properties and Efficacy
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. The ability to inhibit biofilm formation is a critical attribute for novel antimicrobial agents. Nicotinamide itself has been shown to inhibit biofilm formation in fluconazole-resistant Candida and Cryptococcus species. nih.gov
Research on halogenated pyrimidines, which share a heterocyclic scaffold with nicotinamides, has demonstrated significant anti-biofilm properties. Certain halogenated pyrimidine (B1678525) derivatives have been shown to inhibit biofilm formation in both Staphylococcus aureus and enterohemorrhagic Escherichia coli O157:H7. mdpi.comnih.govnih.gov For instance, 2,4-dichloro-5-fluoropyrimidine (B19854) (24DC5FP) was identified as a potent biofilm inhibitor against S. aureus. mdpi.comnih.gov This suggests that halogenation can be a key feature for enhancing anti-biofilm activity. These compounds often act without affecting bacterial growth, indicating a targeted action on biofilm formation mechanisms. nih.gov
Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their antimicrobial effects is crucial for the development of new therapeutics. For nicotinamide and its derivatives, several mechanisms have been proposed.
While specific studies on the effect of this compound on bacterial cell wall synthesis are not available, research on related compounds provides some insights. For example, some antifungal nicotinamide derivatives have been found to disrupt the cell wall of Candida albicans. mdpi.com This disruption is a potential mechanism contributing to their fungicidal, anti-hyphal, and anti-biofilm activities. mdpi.com
The nicotinamide moiety is a core component of the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), which plays a vital role in cellular metabolism. It is plausible that nicotinamide analogs could interfere with NAD+-dependent enzymatic pathways. The catabolism of nicotinic acid has been shown to be important for bacterial processes such as mycophagy in Burkholderia gladioli. nih.gov Furthermore, the microbial degradation of nicotinamide involves several enzymatic steps, which could be potential targets for inhibition. researchgate.net
Agrochemical Research: Herbicidal Activity of Nicotinamide Derivatives
Nicotinamide and its derivatives have also been explored for their potential applications in agriculture as herbicides. The pyridine (B92270) ring, a core structure in nicotinamide, is present in many commercial herbicides. usda.gov
Research on N-(arylmethoxy)-2-chloronicotinamides, which are structurally related to this compound, has shown promising herbicidal activity. researchgate.netusda.gov One particular compound, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, exhibited excellent herbicidal activity against duckweed (Lemna paucicostata) with an IC50 value of 7.8 μM. researchgate.netusda.gov This was significantly more potent than the commercial herbicide clomazone (B1669216) (IC50 of 125 μM) in the same study. researchgate.netusda.gov Some of these 2-chloronicotinamide (B82574) derivatives also showed excellent herbicidal activity against bentgrass (Agrostis stolonifera) at a concentration of 100 μM. researchgate.netusda.gov
The herbicidal activity of these compounds is influenced by the nature and position of substituents on the nicotinamide structure. A patent for new herbicidal nicotinamide derivatives describes compounds with various substitutions, including bromine and chlorine atoms, that possess herbicidal properties against both broad-leafed and grass weeds through pre- and post-emergence applications. google.com
Table 2: Herbicidal Activity of a 2-Chloronicotinamide Derivative
| Compound | Target Weed | IC50 Value | Reference |
| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Duckweed (Lemna paucicostata) | 7.8 μM | researchgate.netusda.gov |
| Clomazone (Commercial Herbicide) | Duckweed (Lemna paucicostata) | 125 μM | researchgate.netusda.gov |
This table is based on data for a 2-chloronicotinamide derivative, not this compound.
Evaluation of Herbicidal Efficacy Against Plant Species
Research into the herbicidal properties of halogenated nicotinamide analogs has revealed promising activity against various plant species. While specific data on this compound is not extensively detailed in the available literature, studies on structurally related compounds provide significant insights into their potential efficacy.
A series of novel N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, have been synthesized and evaluated for their herbicidal effects. nih.gov Several of these compounds demonstrated excellent herbicidal activity against Agrostis stolonifera (bentgrass) when applied at a concentration of 100 μM. nih.gov This suggests that the 2-chloro-nicotinamide scaffold is a viable starting point for the development of effective herbicides.
One particular derivative, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, exhibited notable herbicidal potency against Lemna paucicostata (duckweed), with a reported IC50 value of 7.8 μM. nih.gov For comparison, the commercial herbicides clomazone and propanil (B472794) have IC50 values of 125 μM and 2 μM, respectively, against the same species. nih.gov The efficacy of this 2-chloronicotinamide derivative highlights the potential of this class of compounds as herbicides, particularly for controlling monocotyledonous weeds. nih.gov
The following table summarizes the herbicidal activity of a selected N-(arylmethoxy)-2-chloronicotinamide compared to commercial herbicides against duckweed. nih.gov
| Compound | Target Species | IC50 Value (μM) |
| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Lemna paucicostata | 7.8 |
| Clomazone | Lemna paucicostata | 125 |
| Propanil | Lemna paucicostata | 2 |
Structural Modification-Activity Relationships in Herbicidal Agents
The relationship between the chemical structure of halogenated nicotinamide analogs and their herbicidal activity is a critical area of study for the design of more potent and selective herbicides. The substitution patterns on the pyridine ring and the amide group play a significant role in determining the biological efficacy of these compounds.
In the case of N-(arylmethoxy)-2-chloronicotinamides, the presence of a chlorine atom at the 2-position of the nicotinamide ring is a key feature. nih.gov The nature and position of substituents on the arylmethoxy group also significantly influence herbicidal activity. For instance, the potent activity of 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide against duckweed underscores the positive contribution of dichlorination on the benzyl (B1604629) ring. nih.gov
The study of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, which are structurally related to nicotinic acid derivatives, also provides valuable insights into structure-activity relationships (SAR). In this series, the introduction of a phenyl-substituted pyrazole (B372694) at the 6-position of the picolinic acid scaffold was explored. mdpi.com Generally, compounds with halogen-substituted phenyl groups exhibited better herbicidal activities than those with alkyl-substituted phenyl groups. mdpi.com This further emphasizes the importance of halogenation in enhancing the herbicidal properties of this class of compounds.
The following table illustrates the impact of substitutions on the herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides. nih.gov
| Compound | Substitution on Benzyl Ring | Herbicidal Activity against Agrostis stolonifera (at 100 μM) |
| N-(benzyloxy)-2-chloronicotinamide | Unsubstituted | Moderate |
| 2-chloro-N-((4-chlorobenzyl)oxy)nicotinamide | 4-Chloro | High |
| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | 3,4-Dichloro | Excellent |
Other Biological Modulations by Nicotinamide Scaffold Derivatives
The nicotinamide scaffold is a versatile platform that has been explored for a range of biological activities beyond herbicidal effects. Modifications to this core structure, including halogenation, can lead to compounds with potential antiviral and enzyme-inhibiting properties.
Antiviral Activity of Related Chloronicotinamide Compounds
Enzyme Inhibition Studies (e.g., Nicotinamide N-methyltransferase, Amidases)
The nicotinamide structure is central to the coenzyme NAD+, and its derivatives are known to interact with a variety of enzymes. Halogenated nicotinamides have been investigated as inhibitors of several key enzymes.
Nicotinamide N-methyltransferase (NNMT) Inhibition:
Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the methylation of nicotinamide. nih.govrsc.org Its inhibition has been explored for therapeutic purposes in various diseases. nih.gov Several small molecule inhibitors of NNMT have been developed based on the nicotinamide scaffold. nih.govmedchemexpress.com For instance, NNMT-IN-6, a potent NNMT inhibitor, has an IC50 of 1.41 μM. medchemexpress.commedchemexpress.com The development of such inhibitors provides valuable insights into the structural requirements for binding to the NNMT active site. rsc.org
Amidase Inhibition:
Amidases are enzymes that hydrolyze amide bonds. The inhibition of specific amidases has therapeutic potential. While specific studies on the inhibition of amidases by this compound are limited, the general principle of amide-containing compounds acting as enzyme inhibitors is well-established. For example, the amidase inhibitor AM374 has been shown to enhance the effects of the endocannabinoid anandamide (B1667382) by preventing its breakdown. nih.gov This highlights the potential for appropriately designed nicotinamide derivatives to interact with and inhibit the activity of amidases.
The table below presents examples of nicotinamide-related compounds and their enzyme inhibitory activities.
| Compound/Analog Class | Target Enzyme | Activity |
| NNMT-IN-6 | Nicotinamide N-methyltransferase (NNMT) | IC50 = 1.41 μM. medchemexpress.commedchemexpress.com |
| AM374 | Anandamide Amidase | Enhances anandamide effects. nih.gov |
Academic and Industrial Applications of 2 Bromo 6 Chloronicotinamide As a Research Chemical
Role as a Synthetic Intermediate and Building Block in Organic Chemistry
The structural features of 2-bromo-6-chloronicotinamide make it a valuable intermediate in organic synthesis. The differential reactivity of the bromo and chloro substituents allows for selective transformations, such as cross-coupling reactions, at specific positions on the pyridine (B92270) ring. The amide functionality can also be involved in various chemical reactions or can act as a directing group to influence the regioselectivity of synthetic transformations.
This compound serves as a key starting material for the synthesis of more complex and highly functionalized organic molecules. A notable example is its use in the preparation of N-(thiophen-2-yl) nicotinamide (B372718) derivatives. In a multi-step synthesis, the corresponding nicotinic acid is first converted to its acyl chloride, which then undergoes acylation with a substituted thiophen-2-amine under basic conditions to yield the final N-(thiophen-2-yl) nicotinamide products. nih.gov This synthetic strategy allows for the combination of two biologically relevant heterocyclic scaffolds, the pyridine and the thiophene (B33073) rings, leading to the creation of novel and complex molecular architectures.
The differential reactivity of the two halogen atoms on the nicotinamide ring is a key feature that enables the construction of complex molecules. For instance, in related dihalonicotinamides, regioselective Suzuki coupling reactions have been achieved by exploiting the directing effect of the amide or ester group. This allows for the selective introduction of aryl groups at the 2-position of the pyridine ring, while leaving the halogen at the 6-position available for subsequent functionalization. This approach provides a convergent and efficient route to complex 2,6-disubstituted nicotinamides.
The pyridine ring of this compound is a foundational scaffold for the construction of a variety of fused heterocyclic systems. While direct synthetic examples starting from this compound are not extensively documented in publicly available literature, its structure makes it an ideal precursor for several important classes of heterocycles based on established synthetic methodologies for analogous compounds.
Thieno[2,3-b]pyridines: The synthesis of thieno[2,3-b]pyridines often involves the reaction of a 2-halonicotinonitrile or related derivative with a sulfur-containing reagent. Given that the amide group of this compound can be converted to a nitrile, it represents a potential starting point for the construction of the thieno[2,3-b]pyridine (B153569) core. This class of compounds is of significant interest due to its wide range of biological activities.
Furo[2,3-b]pyridines: Similar to the synthesis of thienopyridines, furo[2,3-b]pyridines can be prepared from 2-halopyridine precursors. A common strategy involves the nucleophilic aromatic substitution of the 2-halo substituent with an oxygen-containing nucleophile, followed by intramolecular cyclization. The 2-bromo substituent of this compound could potentially serve as the leaving group in such a reaction, enabling access to the furo[2,3-b]pyridine (B1315467) scaffold.
Pyrido[2,3-d]pyrimidines: This class of fused heterocycles is of great interest in medicinal chemistry due to its presence in numerous kinase inhibitors. The synthesis of pyrido[2,3-d]pyrimidines often starts from 2-aminonicotinamides or 2-aminonicotinonitriles. Through chemical manipulation of the 2-bromo group in this compound to an amino group, it could serve as a valuable precursor for the synthesis of various pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.govnih.gov For example, 6-Bromo-2-chloropyrido[2,3-d]pyrimidine is a known compound, highlighting the utility of halogenated pyridines in accessing this heterocyclic system. synthonix.com
Contribution to Pharmaceutical and Agrochemical Lead Discovery
The nicotinamide scaffold is a well-established pharmacophore in both pharmaceutical and agrochemical research. The introduction of bromo and chloro substituents in this compound provides a platform for generating libraries of novel compounds with potential biological activity.
As mentioned, the pyrido[2,3-d]pyrimidine scaffold, which can be conceptually derived from this compound, is a key component of many compounds with therapeutic potential. For instance, certain pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and PIM-1 kinase, both of which are important targets in cancer therapy. nih.govnih.gov The synthesis of these bioactive molecules often involves the construction of the fused pyrimidine (B1678525) ring onto a pre-existing pyridine core, a role for which this compound is well-suited as a starting material. The ability to further functionalize the molecule at the positions of the halogen atoms allows for the fine-tuning of the pharmacological properties of the resulting compounds.
In the field of agrochemicals, nicotinamide derivatives have been successfully developed as herbicides, insecticides, and fungicides. nih.gov this compound serves as a valuable building block in this area, as exemplified by the synthesis of N-(thiophen-2-yl) nicotinamide derivatives with potent fungicidal activity. nih.gov
A study investigating a series of these compounds revealed that the nature and position of substituents on both the pyridine and thiophene rings have a significant impact on their biological activity. Notably, compounds with a chloro substituent at the 6-position of the pyridine ring, a feature inherent to derivatives of this compound, exhibited promising fungicidal effects. The table below summarizes the in vivo fungicidal activities of selected N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew (Pseudoperonospora cubensis). nih.gov
| Compound | Substituents on Pyridine Ring | EC50 (mg/L) |
|---|---|---|
| 4a | 2-CH3, 5-CN, 6-Cl | 4.69 |
| 4c | 5-Br, 6-Cl | 19.89 |
| 4d | 5-I, 6-Cl | 32.44 |
| 4e | 5-CF3, 6-Cl | 25.61 |
| 4f | 5-Cl, 6-Cl | 1.96 |
| 4g | 5-Br, 6-Cl (from 5-bromo-6-chloronicotinic acid) | 34.29 |
| Diflumetorim (B165605) (Control) | - | 21.44 |
| Flumorph (Control) | - | 7.55 |
The data indicates that several of the synthesized compounds, particularly 4f with 5,6-dichloro substitution, showed significantly higher fungicidal activity than the commercial fungicides diflumetorim and flumorph. nih.gov This highlights the potential of using this compound and its analogues as scaffolds for the discovery of new and effective crop protection agents.
Application in Coordination Chemistry as a Ligand for Metal Complexes
While there are no specific studies detailing the use of this compound as a ligand in coordination chemistry, the parent molecule, nicotinamide, is known to form complexes with a variety of transition metals. Nicotinamide possesses multiple potential coordination sites, including the pyridine ring nitrogen and the carbonyl oxygen of the amide group. It can act as a monodentate ligand, coordinating through either the nitrogen or oxygen atom, or as a bridging ligand, connecting two metal centers.
The presence of the electron-withdrawing bromo and chloro substituents on the pyridine ring of this compound would be expected to modulate its electronic properties as a ligand. These substituents would decrease the electron density on the pyridine nitrogen, potentially weakening its coordination to metal ions. Conversely, the electronic effects on the amide group could also influence its coordinating ability. The specific coordination behavior of this compound with different transition metals would need to be determined experimentally. Given the rich coordination chemistry of nicotinamide and its derivatives, it is plausible that this compound could form novel metal complexes with interesting structural and potentially catalytic properties.
Future Directions and Emerging Research Avenues for 2 Bromo 6 Chloronicotinamide
Advancements in Green Chemistry and Sustainable Synthetic Routes
The principles of green chemistry are increasingly becoming integral to the synthesis of chemical compounds, aiming to reduce the environmental footprint of chemical manufacturing. rsc.orgresearchgate.net For 2-Bromo-6-chloronicotinamide, future research will likely focus on developing synthetic routes that are not only efficient but also environmentally benign.
One of the most promising avenues in this regard is the application of biocatalysis . The use of enzymes, such as lipases and amidases, for the synthesis of nicotinamide (B372718) derivatives has been shown to be a green and concise method. rsc.orgrsc.org These enzymatic reactions are typically conducted under mild conditions, often in aqueous media, and exhibit high selectivity, thereby minimizing the formation of byproducts. rsc.org Future research could explore the enzymatic amidation of a 2-bromo-6-chloronicotinic acid ester to yield the target compound. This approach would circumvent the need for harsh reagents and organic solvents often employed in traditional chemical synthesis.
Another key area of development is the use of microwave-assisted synthesis . This technique has been shown to significantly reduce reaction times, increase product yields, and enhance the purity of the final product in the synthesis of various organic compounds, including nicotinamide derivatives. researchgate.netnih.govyoutube.comyoutube.com The application of microwave irradiation to the synthesis of this compound could lead to a more energy-efficient and rapid production process compared to conventional heating methods. youtube.comyoutube.com
| Synthetic Method | Conventional Approach | Potential Green Alternative | Key Advantages of Green Alternative |
| Amidation | Use of coupling agents and organic solvents. | Biocatalysis with lipases or amidases. | Mild reaction conditions, high selectivity, reduced waste. rsc.org |
| Heating | Conventional refluxing for extended periods. | Microwave-assisted synthesis. | Rapid reaction times, improved energy efficiency, higher yields. youtube.comyoutube.com |
| Solvents | Use of volatile and potentially toxic organic solvents. | Use of water or other green solvents. | Reduced environmental impact and improved safety. |
Deepening Mechanistic Understanding of Biological Interactions
Nicotinamide and its derivatives are known to possess a wide range of biological activities, often acting as inhibitors of various enzymes. nih.gov A critical future direction for this compound is to elucidate its potential biological effects and the underlying molecular mechanisms.
Initial research would likely involve screening this compound against a panel of biological targets, particularly enzymes that are known to be modulated by other nicotinamide analogs. Should any significant biological activity be identified, the subsequent and more profound challenge will be to understand the precise mechanism of action . This would entail identifying the specific molecular target(s) and characterizing the nature of the interaction, be it competitive, non-competitive, or uncompetitive inhibition.
Structure-activity relationship (SAR) studies will be instrumental in this endeavor. By systematically modifying the structure of this compound—for instance, by altering the halogen substituents or modifying the amide group—and assessing the biological activity of the resulting analogs, researchers can map the key molecular features responsible for its effects. This information is invaluable for optimizing the potency and selectivity of the compound.
Furthermore, given that nicotinamide is a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), it would be pertinent to investigate whether this compound or its metabolites can influence NAD+ biosynthesis or the activity of NAD+-dependent enzymes. wur.nl
Computational Design and Targeted Synthesis of Novel Analogs
In recent years, computational chemistry has emerged as a powerful tool in both drug discovery and materials science, enabling the rational design of molecules with desired properties. tandfonline.comresearchgate.netnih.govacs.orgmdpi.comresearchgate.net For this compound, a computational approach can guide the synthesis of novel analogs with enhanced activity or novel functionalities.
Molecular docking simulations can be employed to predict the binding affinity and orientation of this compound within the active sites of various proteins. nih.govnih.govmdpi.com This in silico screening can help to prioritize biological targets for experimental validation, thereby saving significant time and resources.
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure of this compound. researchgate.netmdpi.comresearchgate.net These studies can help to understand how the electron-withdrawing nature of the bromine and chlorine atoms influences the reactivity and interaction of the molecule with its biological targets.
The integration of these computational methods can facilitate the targeted synthesis of novel analogs. For instance, if a particular biological target is identified, computational tools can be used to design derivatives of this compound that are predicted to have a higher binding affinity. These designed molecules can then be synthesized and tested experimentally, creating a synergistic cycle of design, synthesis, and evaluation.
| Computational Technique | Application | Potential Outcome for this compound |
| Molecular Docking | Prediction of ligand-protein binding. nih.govnih.govmdpi.com | Identification of potential biological targets and prediction of binding modes. |
| Density Functional Theory (DFT) | Calculation of electronic properties. researchgate.netmdpi.comresearchgate.net | Understanding of reactivity and the influence of halogen substituents. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Development of predictive models for the activity of novel analogs. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecule-protein complexes. mdpi.com | Assessment of the stability of predicted binding modes. |
Exploration of Applications in Materials Science and Catalysis beyond Traditional Fields
While the biological potential of nicotinamide derivatives is a primary focus of research, the unique electronic and structural features of this compound suggest that it may also have applications in materials science and catalysis.
The pyridine (B92270) core is a common structural motif in materials for organic electronics . Pyridine derivatives have been investigated as electron-transporting materials in organic light-emitting diodes (OLEDs). rsc.orgnih.govacs.orgacs.orgresearchgate.net The electron-deficient nature of the pyridine ring, further enhanced by the two halogen substituents in this compound, could make it a promising candidate for such applications. Future research could involve the synthesis of this compound-containing polymers or small molecules and the evaluation of their photophysical and electronic properties.
In the realm of catalysis , the pyridine nitrogen and the amide group of this compound can act as coordination sites for metal ions, making it a potential ligand for catalytic complexes. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. The bromo and chloro substituents on the pyridine ring would modulate these properties, potentially leading to novel catalytic activities. nih.govnih.gov
Furthermore, the bromine and chlorine atoms on the pyridine ring can serve as handles for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling . rsc.orgnih.govnih.govwikipedia.orglibretexts.orgorganic-chemistry.orgrsc.orgnih.gov This would allow for the incorporation of the this compound scaffold into larger, more complex molecular architectures for a variety of applications. The regioselectivity of these coupling reactions, influenced by the electronic environment and the nature of the catalyst, would be a key area of investigation. rsc.orgnih.govnih.gov
| Field | Potential Application of this compound | Rationale |
| Materials Science (OLEDs) | Electron-transporting material. rsc.orgnih.govacs.orgacs.orgresearchgate.net | The electron-deficient nature of the di-halogenated pyridine ring could facilitate electron transport. |
| Catalysis | Ligand for metal catalysts. | The pyridine nitrogen and amide group can coordinate to metal centers, with the halogens tuning the electronic and steric properties. nih.govnih.gov |
| Organic Synthesis | Building block for complex molecules. | The C-Br and C-Cl bonds can be functionalized via cross-coupling reactions. rsc.orgnih.govnih.govwikipedia.orglibretexts.orgorganic-chemistry.orgrsc.orgnih.gov |
Q & A
Basic: What are the standard synthetic routes for preparing 2-Bromo-6-chloronicotinamide, and how can reaction conditions be optimized for yield?
Methodological Answer:
this compound is typically synthesized via halogenation and amidation steps. A common approach involves:
Bromination/Chlorination: Substitution on the nicotinamide core using reagents like NBS (N-bromosuccinimide) or Cl2 in the presence of Lewis acids (e.g., FeCl3) under anhydrous conditions .
Amidation: Reaction of the halogenated intermediate with ammonia or amines in polar aprotic solvents (e.g., DMF) at 60–80°C.
Key Optimization Factors:
- Catalyst Selection: Pd-based catalysts improve regioselectivity in halogenation .
- Solvent Purity: Trace moisture can hydrolyze intermediates; use molecular sieves or dry solvents.
- Temperature Control: Exothermic reactions require gradual heating to avoid side products.
Basic: How do NMR, IR, and mass spectrometry confirm the structural integrity of this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR:
- Aromatic protons appear as doublets (J ≈ 8–10 Hz) at δ 7.5–8.5 ppm due to adjacent halogens.
- Carbon peaks for Br/Cl-substituted carbons are deshielded (δ 120–140 ppm) .
- IR: Stretching vibrations for amide C=O (~1650 cm<sup>-1</sup>) and N-H (~3300 cm<sup>-1</sup>) confirm the functional group.
- HRMS: Molecular ion [M+H]<sup>+</sup> should match the exact mass (e.g., C6H5BrClN2O: ~252.91 Da).
Advanced: How can contradictions in spectroscopic data for derivatives of this compound be resolved?
Methodological Answer:
Contradictions often arise from isomerism or impurities. Strategies include:
Cross-Validation: Compare NMR data with computational predictions (DFT) for expected shifts .
Chromatographic Purity Checks: Use HPLC with a C18 column (acetonitrile/water gradient) to isolate isomers .
X-ray Crystallography: Resolve ambiguous substituent positions via single-crystal analysis .
Example: A 2023 study resolved conflicting <sup>19</sup>F NMR signals in a fluorinated analog by correlating coupling constants with DFT-optimized geometries .
Advanced: What computational methods predict the reactivity of this compound in Suzuki-Miyaura cross-coupling?
Methodological Answer:
- DFT Calculations:
- Model the electron density map to identify reactive sites (e.g., bromine as a better leaving group than chlorine) .
- Calculate activation energies for transmetallation steps using Pd(PPh3)4 as a catalyst.
- MD Simulations: Track solvent effects (e.g., THF vs. DMSO) on reaction kinetics .
Case Study: A 2024 study combined DFT and experimental data to optimize coupling yields (85–92%) using aryl boronic acids .
Intermediate: What impurities are common in this compound synthesis, and how are they controlled?
Methodological Answer:
Common Impurities:
- Dehalogenated Byproducts: Due to over-reduction (e.g., 6-chloronicotinamide).
- Hydrolysis Products: From residual water (e.g., nicotinic acid derivatives).
Mitigation Strategies: - In-line Analytics: Use FTIR for real-time monitoring of reaction progress .
- Purification: Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Advanced: How should bioactivity assays for this compound’s enzyme inhibition be designed?
Methodological Answer:
Target Selection: Prioritize enzymes with halogen-binding pockets (e.g., kinases, cytochrome P450).
Assay Conditions:
- Use kinetic assays (IC50 determination) with fluorogenic substrates.
- Include positive controls (e.g., staurosporine for kinases) and DMSO controls (<1% v/v) .
Data Reprodubility: Triplicate runs with statistical analysis (ANOVA, p < 0.05) .
Example: A 2025 study linked its IC50 of 2.3 µM against EGFR kinase to Br/Cl substituent positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
